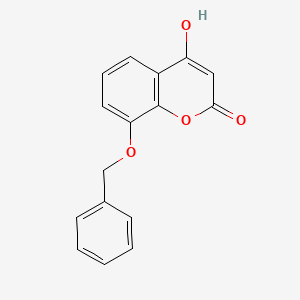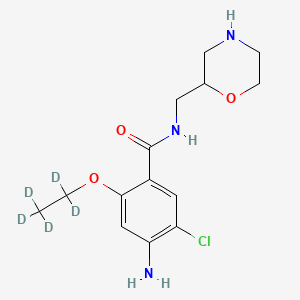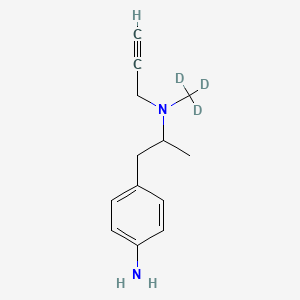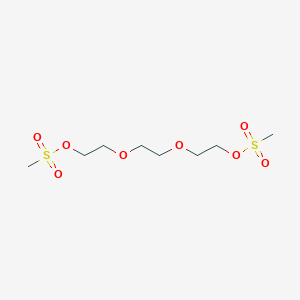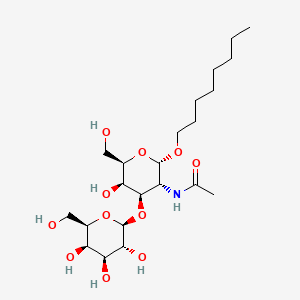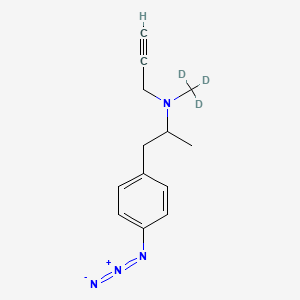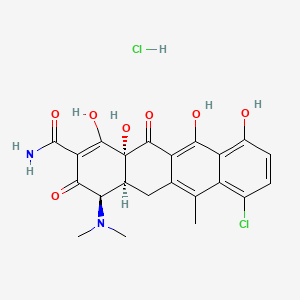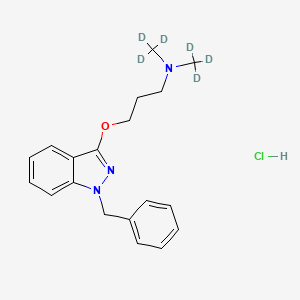![molecular formula C12H15ClO3 B565595 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 CAS No. 1071167-68-4](/img/structure/B565595.png)
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3
概要
説明
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 is a deuterated derivative of 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone. This compound is characterized by the presence of a chloropropoxy group and a methoxy group attached to a phenyl ring, with an ethanone moiety. The deuterium atoms replace the hydrogen atoms in the ethanone group, which can be useful in various scientific studies, particularly in spectroscopy and metabolic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone-d3 typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropropanol and 3-methoxyphenol.
Formation of Chloropropoxy Group: 3-chloropropanol is reacted with a base to form the chloropropoxy group.
Attachment to Phenyl Ring: The chloropropoxy group is then attached to the 3-methoxyphenol through an etherification reaction.
Formation of Ethanone Group: The resulting compound is then subjected to Friedel-Crafts acylation using acetyl chloride-d3 and a Lewis acid catalyst like aluminum chloride to introduce the ethanone-d3 group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of 3-chloropropanol, 3-methoxyphenol, and acetyl chloride-d3.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The chloropropoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in spectroscopy.
Biology: Employed in metabolic studies to trace the metabolic pathways of similar compounds.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone-d3 involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways by binding to specific proteins or altering the expression of certain genes.
類似化合物との比較
Similar Compounds
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone: The non-deuterated version of the compound.
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]propanone: A similar compound with a propanone group instead of an ethanone group.
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]butanone: A similar compound with a butanone group.
Uniqueness
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving isotopic labeling. This property allows for detailed investigation of metabolic pathways and reaction mechanisms, providing insights that are not possible with non-deuterated compounds.
特性
IUPAC Name |
1-[4-(3-chloropropoxy)-3-(trideuteriomethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBVSSYQKVBALO-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)C)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
